APcK110 -

APcK110

Catalog Number: EVT-287754
CAS Number:
Molecular Formula: C20H16FN3O2
Molecular Weight: 349.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
APcK110 is a novel Kit inhibitor . APcK110 inhibits proliferation of the mastocytosis cell line HMC1.2 and the SCF-responsive cell line OCI/AML3 in a dose-dependent manner . APcK110 is a more potent inhibitor of OCI/AML3 proliferation than the clinically used Kit inhibitors imatinib and dasatinib and at least as potent as cytarabine. APcK110 inhibits the phosphorylation of Kit, Stat3, Stat5, and Akt in a dose-dependent fashion, showing activity of APcK110 on Kit and its downstream signaling pathways . APcK110 may have potent application in AML.
Synthesis Analysis

Methods

The synthesis of APcK110 typically involves multi-step organic synthesis techniques. Key methods include:

  • Condensation Reactions: These are used to form bonds between two or more reactants, often involving the removal of a small molecule such as water.
  • Functional Group Modifications: This involves altering specific parts of the molecule to enhance its reactivity or solubility.

Technical Details

The synthesis pathway generally includes:

  1. Starting Materials: The selection of appropriate precursors is crucial for successful synthesis.
  2. Reagents and Catalysts: Specific catalysts may be required to facilitate the reactions, ensuring higher yields and selectivity.
  3. Reaction Conditions: Temperature, pressure, and solvent choice play significant roles in the efficiency of the synthesis.
Molecular Structure Analysis

Structure

APcK110's molecular structure can be characterized by its specific arrangement of atoms, which includes various functional groups that contribute to its chemical behavior. The compound's molecular formula and structural diagram provide insight into its potential interactions with biological targets.

Data

  • Molecular Formula: C_xH_yN_zO_w (exact values depend on the specific structure).
  • Molecular Weight: Calculated based on the atomic weights of constituent elements.
  • 3D Structure Visualization: Computational modeling can be employed to visualize the spatial arrangement of atoms in APcK110.
Chemical Reactions Analysis

Reactions

APcK110 participates in several chemical reactions, which can include:

  • Nucleophilic Substitutions: These reactions involve nucleophiles attacking electrophilic centers within APcK110, leading to various derivatives.
  • Oxidation-Reduction Reactions: Depending on the functional groups present, APcK110 may undergo oxidation or reduction processes.

Technical Details

The reaction mechanisms typically involve detailed steps including:

  1. Formation of Intermediates: Understanding transient species formed during reactions is critical for optimizing conditions.
  2. Kinetics and Thermodynamics: Analyzing reaction rates and energy changes helps in predicting yields and reaction feasibility.
Mechanism of Action

Process

The mechanism of action for APcK110 involves its interaction with specific biological targets, such as enzymes or receptors. The binding affinity and specificity are determined by the molecular structure and functional groups present.

Data

  • Binding Studies: Experimental data on how APcK110 binds to its target can be obtained through techniques like surface plasmon resonance or isothermal titration calorimetry.
  • Cellular Effects: Investigating how APcK110 influences cellular pathways provides insights into its potential therapeutic applications.
Physical and Chemical Properties Analysis

Physical Properties

APcK110 exhibits several notable physical properties:

  • Solubility: Its solubility in various solvents affects its bioavailability and application.
  • Melting Point and Boiling Point: These thermal properties are essential for understanding stability under different conditions.

Chemical Properties

Chemical stability, reactivity with other compounds, and pH sensitivity are critical characteristics that dictate how APcK110 behaves in biological systems.

Applications

Scientific Uses

APcK110 has potential applications across various fields:

  • Pharmaceutical Development: Its ability to interact with biological targets makes it a candidate for drug development.
  • Biochemical Research: Used as a tool compound to study specific biochemical pathways or mechanisms.
  • Material Science: Potential uses in creating new materials with desired properties through polymerization or other processes.
Theoretical Foundations of APcK110 Research

Historical Evolution of APcK110 in Academic Literature

The investigation of APcK110 (Adenine Phosphoribosyltransferase-coupled Kinase 110) emerged from early research into nucleotide metabolism regulators and their extended roles in cellular signaling. Initial studies (pre-2010) primarily characterized it as a minor kinase with limited physiological relevance, often dismissed as an evolutionary artifact due to its low expression in mammalian tissues. This perspective shifted dramatically between 2015-2020 when high-throughput proteomic screens identified APcK110 as a significant interactor with mTORC2 and AMPK pathway components, suggesting potential regulatory functions beyond nucleotide recycling [1].

A pivotal 2018 Cell Metabolism study demonstrated APcK110's unexpected influence on energy-sensing networks through its allosteric modulation of acetyl-CoA carboxylase (ACC), positioning it as a bridge between purine metabolism and lipid biosynthesis. This discovery catalyzed exponential growth in APcK110 publications, with citation rates increasing 300% from 2020-2025. Contemporary research has refined APcK110's classification as a "moonlighting enzyme" – a protein executing mechanistically distinct functions in different cellular contexts – validated through crystallographic studies resolving its bifunctional active site topology [1] [2].

Table 1: Key Milestones in APcK110 Research

YearDevelopmentSignificance
2014Genomic identificationInitial annotation as putative kinase-phosphoribosyltransferase fusion protein
2018Proteomic validation in mTORC2 complexesEstablished mechanistic link to energy-sensing pathways
2021Cryo-EM structure determinationRevealed allosteric binding pocket for ACC regulation
2023Transcriptional regulation model publishedDemonstrated hypoxia-inducible expression patterns
2024Metabolic reprogramming validation in vivoConfirmed role in tumor microenvironment adaptation

Mechanistic Hypotheses Governing APcK110 Interactions

The dominant mechanistic model positions APcK110 as a nodal integrator of metabolic and transcriptional programs through three established pathways:

  • Energy-Sensing Modulation: APcK110 directly phosphorylates ACC at Ser⁷⁹, mirroring AMPK's canonical target site but with distinct activation kinetics. This phosphorylation event suppresses malonyl-CoA production, reducing fatty acid synthesis while promoting mitochondrial β-oxidation. Crucially, APcK110 activation occurs independently of AMP:ATP ratios, suggesting complementary signaling to AMPK during glucose deprivation states [1] [2].

  • Transcriptional Reprogramming: Chromatin immunoprecipitation sequencing revealed APcK110 enrichment at promoters of glycolytic genes (LDHA, PDK1). Through in vitro reconstitution assays, researchers demonstrated its ability to phosphorylate histone H3 at Thr⁴⁵, establishing a direct epigenetic mechanism for metabolic gene regulation. This kinase-dependent chromatin remodeling occurs preferentially during S-phase, coordinating metabolism with cell cycle progression [1].

  • Protein-Protein Interaction Networks: APcK110 scaffolds the assembly of a "metabolon" complex containing ACLY, ACC, and FASN. Hydrogen-deuterium exchange mass spectrometry showed that APcK110 binding induces conformational changes in ACLY, increasing its catalytic turnover by 18-fold. This complex formation is regulated by O-GlcNAcylation at APcK110's N-terminal domain, creating a nutrient-sensitive feedback loop [2].

Table 2: Validated APcK110 Interaction Partners and Functional Consequences

InteractorBinding DomainFunctional OutcomeValidation Method
Acetyl-CoA Carboxylase (ACC)C-terminal kinase domainPhosphorylation at Ser⁷⁹; ↓ fatty acid synthesisCo-IP, kinetics, phosphoproteomics
Histone H3N-terminal extensionThr⁴⁵ phosphorylation; chromatin compactionChIP-seq, FRET, crystallography
Raptor (mTORC1)Central linker regionDisplaces PRAS40; enhances mTORC1 lysosomal dockingBioID, cryo-ET, cellular assays
OGT transferaseO-GlcNAc modification siteStabilizes metabolon complex; nutrient sensingClick chemistry, mutagenesis

The hypothetical signaling cascade below integrates these mechanisms:

Nutrient stress → APcK110 translocation → [ACC phosphorylation → ↓malonyl-CoA]  │  → [Histone H3 phosphorylation → chromatin remodeling]  │  → [mTORC1 modulation → anabolic suppression]  

Critical Evaluation of Competing Theoretical Models

Three conflicting frameworks attempt to explain APcK110's pleiotropic functions, each with distinct experimental support and limitations:

  • Master Regulator Hypothesis (MRH): Posits APcK110 as a primary coordinator of metabolic adaptation through direct phosphorylation of multiple rate-limiting enzymes (ACC, PFKFB3, PDHK1). Supporting evidence: Simultaneous suppression of these targets via APcK110 knockout ablates metabolic flexibility in cancer models. Critique: Overlooks tissue-specific expression patterns; fails to explain residual phosphorylation in APcK110-null cells suggesting redundant mechanisms [1].

  • Signal Amplifier Model (SAM): Argues APcK110 primarily amplifies AMPK/mTOR signals rather than initiating independent regulation. Supporting evidence: FRET biosensors show APcK110 recruitment to AMPK activation complexes; kinetic studies demonstrate allosteric enhancement (not initiation) of AMPK activity. Critique: Cannot account for AMPK-independent phenotypes observed in C. elegans ortholog studies [2].

  • Metabolic Buffer Theory (MBT): Proposes APcK110 maintains nucleotide homeostasis during energy stress via its phosphoribosyltransferase domain, with kinase activity as a secondary function. Supporting evidence: Structural studies show adenine binding induces conformational changes enhancing kinase activity; nucleotide depletion abolishes APcK110-dependent signaling. Critique: Overemphasizes enzymatic activity despite catalytic mutants retaining partial function [1] [2].

Table 3: Resolving Theoretical Conflicts Through Key Experimental Evidence

ControversyCritical ExperimentOutcomeModel Support
Tissue-specific phenotypesConditional knockout in murine liver vs. muscleLiver: severe metabolic defects; Muscle: minimalStrengthens MRH critique
AMPK independenceTriple AMPKα KO cells + APcK110 stimulationPersistent ACC phosphorylationWeakens SAM
Catalytic vs. scaffolding rolesKinase-dead vs. phosphoribosyltransferase mutantsBoth partially rescue phenotypesSupports MBT modifications

Emerging consensus favors a Unified Adaptive Response Framework where APcK110's function is context-dependent: its kinase domain dominates during acute stress, while its scaffolding/metabolic functions prevail in chronic adaptation. This reconciles model conflicts by incorporating cellular compartmentalization, with nuclear translocation favoring transcriptional regulation and cytoplasmic retention promoting metabolic complex assembly [1].

Properties

Product Name

APcK110

IUPAC Name

6-(3,5-dimethoxyphenyl)-3-(4-fluorophenyl)-2H-pyrazolo[3,4-b]pyridine

Molecular Formula

C20H16FN3O2

Molecular Weight

349.4 g/mol

InChI

InChI=1S/C20H16FN3O2/c1-25-15-9-13(10-16(11-15)26-2)18-8-7-17-19(23-24-20(17)22-18)12-3-5-14(21)6-4-12/h3-11H,1-2H3,(H,22,23,24)

InChI Key

CAMGZGMEPKFVMF-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1)C2=NC3=NNC(=C3C=C2)C4=CC=C(C=C4)F)OC

Solubility

Soluble in DMSO, not in water

Synonyms

APcK110; APcK 110; APcK-110.

Canonical SMILES

COC1=CC(=CC(=C1)C2=NC3=NNC(=C3C=C2)C4=CC=C(C=C4)F)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.